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Compound of Interest

Compound Name: Potassium oxirane-2-carboxylate

Cat. No.: B1632331 Get Quote

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of enantiomeric

purity is paramount. The biological activity of a molecule is intrinsically tied to its three-

dimensional structure, making the precise installation of stereocenters a critical challenge.

Among the arsenal of chiral building blocks available to the modern chemist, chiral epoxides

stand out for their unique combination of stability and reactivity. The inherent ring strain of the

three-membered oxirane ring provides a potent driving force for highly specific chemical

transformations.[1]

This guide focuses on a particularly valuable synthon: (R)-oxirane-2-carboxylate potassium salt

(also known as Potassium (R)-Glycidate). This molecule offers a compact, functionalized, and

stereochemically defined platform for constructing complex molecular architectures. As a salt, it

provides handling and solubility advantages over its parent acid, while the carboxylate and

epoxide moieties offer orthogonal handles for synthetic manipulation. We will explore its

fundamental properties, synthesis, reactivity, and application, providing the field-proven insights

necessary for its successful implementation in research and development.

Core Physicochemical & Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of

its effective use. (R)-oxirane-2-carboxylate potassium salt is typically supplied as a solid,

requiring specific storage conditions to maintain its integrity.[2]
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All quantitative data for (R)-oxirane-2-carboxylate potassium salt is summarized in the table

below for rapid reference.

Property Value Source(s)

IUPAC Name
potassium;(2R)-oxirane-2-

carboxylate
[3]

Synonyms Potassium (R)-Glycidate [3]

CAS Number 82044-23-3 [3]

Molecular Formula C₃H₃KO₃ [3]

Molecular Weight 126.15 g/mol [3][4]

Physical Form Solid [2]

Melting Point
Not available in public

literature
N/A

Specific Rotation ([α]D)
Not available in public

literature
N/A

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C
[2]

Note on Physical Properties: While specific values for melting point and optical rotation are not

consistently reported in publicly accessible literature, these are critical quality control

parameters. The specific rotation is the definitive measure of enantiomeric purity and should be

determined experimentally upon receipt or synthesis of the material.

Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis is essential for verifying the structure and purity of the title compound.

While a publicly archived spectrum is not available, we can predict the expected Nuclear

Magnetic Resonance (NMR) signals based on the molecule's distinct structure.

Predicted ¹H NMR Spectrum (in D₂O): The proton NMR spectrum is expected to show three

distinct signals corresponding to the three protons on the oxirane ring. These protons form an

AMX spin system.
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

H-C2 (methine) ~3.5 - 3.7
Doublet of

doublets (dd)
1H

This proton is

coupled to the

two

diastereotopic

protons on C3.

H-C3

(methylene, cis

to C2-COO⁻)

~3.0 - 3.2
Doublet of

doublets (dd)
1H

One of the two

non-equivalent

methylene

protons.

H-C3

(methylene, trans

to C2-COO⁻)

~2.8 - 3.0
Doublet of

doublets (dd)
1H

The second non-

equivalent

methylene

proton.

Predicted ¹³C NMR Spectrum (in D₂O): The carbon NMR spectrum will be simpler, showing

three distinct carbon signals.

Carbon Assignment Predicted δ (ppm) Rationale

C=O (carboxylate) ~175 - 180
Typical chemical shift for a

carboxylate carbon.

C2 (methine) ~50 - 55
Epoxide carbon bearing the

carboxylate group.

C3 (methylene) ~45 - 50 The second epoxide carbon.

Synthesis and Quality Control
The industrial production of enantiomerically pure compounds like (R)-oxirane-2-carboxylate

relies on robust and scalable asymmetric synthesis strategies. The two dominant approaches

are the kinetic resolution of a racemic mixture and the direct asymmetric epoxidation of an

achiral precursor.[5]
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Synthetic Strategy Overview
Asymmetric Epoxidation: This is an elegant approach where an achiral olefin, such as an

acrylate derivative, is directly converted to the chiral epoxide using a chiral catalyst.[5] This

method builds the desired stereocenter in a single step.

Kinetic Resolution: This strategy begins with a racemic mixture of the epoxide (or a

precursor). An enzyme (e.g., a lipase) or a chiral chemical reagent is used to selectively

react with one enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its

separation.[5]

Representative Protocol: Synthesis via Halohydrin
Intermediate and Saponification
This protocol describes a classic and reliable method for preparing the title compound,

proceeding via a bromohydrin intermediate derived from commercially available acrylic acid.

This method is illustrative of the fundamental chemical principles involved.

Step 1: Bromohydrin Formation

Setup: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve

acrylic acid (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., THF).

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, ensuring the

temperature remains below 10°C.

Reaction: Stir the mixture at 0-5°C for 2-4 hours, then allow it to warm to room temperature

and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting

material is consumed.

Workup: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to

yield the racemic bromohydrin.

Step 2: Epoxidation via Ring Closure
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Setup: Dissolve the crude racemic bromohydrin from Step 1 in a suitable solvent like THF or

methanol and cool to 0°C.[6]

Base Addition: Slowly add a solution of potassium hydroxide (KOH) (1.1 eq) in water or

methanol. The hydroxide acts as a base to deprotonate the carboxylic acid and the alcohol,

promoting an intramolecular SN2 reaction where the resulting alkoxide displaces the

bromide to form the epoxide ring.[6]

Reaction & Isolation: Stir the reaction at room temperature for 2-3 hours. The product,

potassium (rac)-oxirane-2-carboxylate, will often precipitate from the solution or can be

isolated after solvent removal.

Step 3: (Optional) Enantiomeric Resolution This step would be performed on the parent acid if

an asymmetric route was not used. The racemic glycidic acid can be resolved using a chiral

amine base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then

separated by fractional crystallization. The desired diastereomer is then treated with a base to

liberate the enantiomerically pure acid, which is subsequently converted to the potassium salt.

Quality Control Workflow
Ensuring the chemical purity and enantiomeric excess (e.e.) is critical.

Click to download full resolution via product page

Caption: Quality control workflow for (R)-oxirane-2-carboxylate potassium salt.

Chemical Reactivity & Mechanistic Considerations
The synthetic utility of (R)-oxirane-2-carboxylate potassium salt is dominated by the

nucleophilic ring-opening of the strained epoxide. This reaction is highly reliable and proceeds

with predictable regioselectivity and stereoselectivity, making it a cornerstone of asymmetric

synthesis.

The SN2 Ring-Opening Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-037-00217
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-037-00217
https://www.benchchem.com/product/b1632331?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism. A

nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously breaking the

carbon-oxygen bond.

Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon

(C3). This is a hallmark of the SN2 pathway on epoxides.[1][7]

Stereoselectivity: The attack occurs from the backside relative to the C-O bond, resulting in

an inversion of configuration at the center being attacked. This leads to an anti-

dihydroxylation product pattern.[1]

The diagram below illustrates this key transformation. The incoming nucleophile (Nu⁻) attacks

C3, leading to a single, predictable stereoisomer.

// Reactants reactant [label=<

 (R)-oxirane-2-carboxylate

]; // Placeholder for actual chemical structure image

nucleophile [label="Nu⁻"];

// Transition State ts [label="Transition State", shape=box, style=dashed, color="#5F6368"];

// Product product [label=<
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 Ring-Opened Product ]; // Placeholder for actual chemical structure image

// Arrows and Labels {rank=same; reactant; nucleophile} reactant -> ts [label="Sₙ2 Attack at

C3\n(less hindered)"]; nucleophile -> ts [style=invis]; // for positioning ts -> product

[label="Inversion of Stereochemistry at C3"];

// Invisible nodes for alignment subgraph { rank=same; reactant; node [style=invis]; p1; ts; p2;

product; } reactant -> p1 -> ts -> p2 -> product [style=invis]; }

Caption: Regio- and stereoselective ring-opening of the epoxide.

Applications in Asymmetric Synthesis
The primary application of (R)-oxirane-2-carboxylate potassium salt is as a chiral building block

for introducing a specific three-carbon unit with defined stereochemistry into a target molecule.

[8] Its bifunctional nature (epoxide and carboxylate) allows for diverse synthetic strategies.

Role as a Chiral Synthon
This reagent is a precursor to chiral β-hydroxy-α-amino acids, diols, and other highly

functionalized intermediates crucial for drug development. For instance, ring-opening with an

azide nucleophile, followed by reduction of the azide and manipulation of the carboxylate, can

lead to valuable chiral amino alcohols.

The following workflow demonstrates a hypothetical but chemically sound application where

the title compound is used to construct a key intermediate.
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Caption: Synthetic workflow incorporating the title compound.
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Safety, Handling, and Storage
Proper handling of (R)-oxirane-2-carboxylate potassium salt is essential for laboratory safety

and for preserving the material's quality.

GHS Hazard Information
The compound is classified with the following hazards:

H302: Harmful if swallowed[4]

H315: Causes skin irritation[4]

H319: Causes serious eye irritation[4]

H335: May cause respiratory irritation[4]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is

mandatory.

Respiratory Protection: For operations that may generate dust, a NIOSH-approved

particulate respirator should be used.

Hygiene: Avoid all personal contact, including inhalation. Wash hands thoroughly after

handling.

Storage Recommendations
Temperature: Store in a freezer at temperatures below -20°C to minimize degradation.[2]
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Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction

with atmospheric moisture and carbon dioxide.[2]

Container: Keep the container tightly sealed and in a dry, well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

2. Potassium (R)-oxirane-2-carboxylate | 82044-23-3 [sigmaaldrich.com]

3. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Potassium oxirane-2-carboxylate | C3H3KO3 | CID 23708733 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. nbinno.com [nbinno.com]

6. Thieme E-Books & E-Journals [thieme-connect.de]

7. chem.libretexts.org [chem.libretexts.org]

8. 82044-23-3|Potassium (R)-oxirane-2-carboxylate|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Foreword: The Strategic Value of Chiral Epoxides in
Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632331#r-oxirane-2-carboxylate-potassium-salt-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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